molecular formula C8H2ClF6NO2 B14120540 1-Chloro-2-nitro-4,5-bis(trifluoromethyl)benzene CAS No. 33784-31-5

1-Chloro-2-nitro-4,5-bis(trifluoromethyl)benzene

Cat. No.: B14120540
CAS No.: 33784-31-5
M. Wt: 293.55 g/mol
InChI Key: QQDUNJGKQPMOOM-UHFFFAOYSA-N
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Description

1-Chloro-2-nitro-4,5-bis(trifluoromethyl)benzene: is an aromatic compound with the molecular formula C8H2ClF6NO2 . This compound is characterized by the presence of a chloro group, a nitro group, and two trifluoromethyl groups attached to a benzene ring. The trifluoromethyl groups are known for their electron-withdrawing properties, which significantly influence the chemical behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-nitro-4,5-bis(trifluoromethyl)benzene can be synthesized through various methods. One common approach involves the nitration of 1-chloro-4,5-bis(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of advanced catalysts and optimized reaction parameters can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-nitro-4,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Aminated Derivatives: From the reduction of the nitro group.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-Chloro-2-nitro-4,5-bis(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of trifluoromethyl groups.

Mechanism of Action

The mechanism of action of 1-chloro-2-nitro-4,5-bis(trifluoromethyl)benzene is largely influenced by its electron-withdrawing trifluoromethyl groups. These groups stabilize negative charges and enhance the compound’s reactivity towards nucleophiles. The nitro group can participate in redox reactions, while the chloro group can undergo substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

  • 4-Chloro-1-nitro-2-(trifluoromethyl)benzene
  • 4-Chlorobenzotrifluoride
  • 2-Nitro-4-(trifluoromethyl)benzonitrile

Comparison: 1-Chloro-2-nitro-4,5-bis(trifluoromethyl)benzene is unique due to the presence of two trifluoromethyl groups, which significantly enhance its electron-withdrawing capability compared to similar compounds with only one trifluoromethyl group. This makes it more reactive in nucleophilic substitution reactions and more stable in oxidative conditions.

Properties

CAS No.

33784-31-5

Molecular Formula

C8H2ClF6NO2

Molecular Weight

293.55 g/mol

IUPAC Name

1-chloro-2-nitro-4,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C8H2ClF6NO2/c9-5-1-3(7(10,11)12)4(8(13,14)15)2-6(5)16(17)18/h1-2H

InChI Key

QQDUNJGKQPMOOM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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